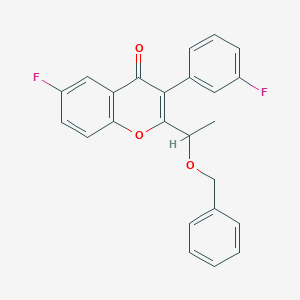

6-Fluoro-3-(3-fluorophenyl)-2-(1-phenylmethoxyethyl)chromen-4-one

Beschreibung

6-Fluoro-3-(3-fluorophenyl)-2-(1-phenylmethoxyethyl)chromen-4-one is a fluorinated chromen-4-one derivative characterized by:

- 6-Fluoro substitution on the chromenone core.

- 3-(3-Fluorophenyl) substituent.

Eigenschaften

Molekularformel |

C24H18F2O3 |

|---|---|

Molekulargewicht |

392.4 g/mol |

IUPAC-Name |

6-fluoro-3-(3-fluorophenyl)-2-(1-phenylmethoxyethyl)chromen-4-one |

InChI |

InChI=1S/C24H18F2O3/c1-15(28-14-16-6-3-2-4-7-16)24-22(17-8-5-9-18(25)12-17)23(27)20-13-19(26)10-11-21(20)29-24/h2-13,15H,14H2,1H3 |

InChI-Schlüssel |

RHAHVVLXMMZSSR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

Introduction of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

Fluorination: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Chiral center formation: The chiral center can be introduced through asymmetric synthesis using chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Wissenschaftliche Forschungsanwendungen

®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Wirkmechanismus

The mechanism of action of ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Interacting with cellular components: Affecting cell signaling, gene expression, and cellular metabolism.

Inducing oxidative stress: Leading to the generation of reactive oxygen species and subsequent cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Fluorinated Substituents

Umbralisib (INN: umbralisibum)

- Structure: 2-[(1S)-1-{4-amino-3-[3-fluoro-4-(propan-2-yloxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl}ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one .

- Key Differences :

- Significance: The pyrimidine extension enhances target specificity but reduces synthetic accessibility compared to simpler chromenones .

Tenalisib

- Structure: (S)-2-(1-((9H-Purin-6-yl)amino)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one .

- Key Differences :

- Purine moiety instead of a benzyloxyethyl group.

- Propyl linker instead of ethyl, affecting conformational flexibility.

- Application : Investigated for hematologic malignancies , highlighting the role of heteroaromatic groups in kinase inhibition .

Analogs with Modified Side Chains

(R)-2-(1-(Benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- CAS : 1479107-53-3 .

- Key Differences :

- Stereochemistry : R-configuration at the chiral center.

- Molecular Weight : 392.39 g/mol (identical to the target compound).

- Applications : Serves as a pharmaceutical intermediate , with high purity (95%) and specialized synthesis requirements .

6-Fluoro-2-(3-fluorophenyl)chromen-4-one

- CAS : 213894-70-3 .

- Key Differences: Lacks the 2-(1-phenylmethoxyethyl) group, resulting in reduced steric hindrance.

Analogs with Halogen and Alkyl Substituents

6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one

- CAS : 720673-69-8 .

- Key Differences :

- Chlorine substituents instead of fluorine.

- Methyl groups at positions 4, 5, and 7, altering electronic properties.

- Implications : Chlorination increases lipophilicity but may reduce metabolic stability compared to fluorinated analogs .

6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

- CAS : MFCD02660095 .

- Key Differences: Trifluoromethyl group at position 2 enhances electron-withdrawing effects.

- Applications : Studied for solubility modulation in drug design .

Physicochemical and Pharmacokinetic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.